
1,1',2-Trimethyl-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. Bipyridinium compounds are known for their electrochemical properties and are widely studied in the field of supramolecular chemistry . These compounds are often used in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Preparation Methods
The synthesis of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium can be achieved through various methods. One common synthetic route involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . Industrial production methods often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling, as well as metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling .
Chemical Reactions Analysis
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reversible one- and two-electron reductions of bipyridinium derivatives are accompanied by dramatic changes in the UV-vis absorption spectra of the materials . Common reagents used in these reactions include electron-rich aromatic diamines and Zincke salts . Major products formed from these reactions include conjugated oligomers and polymeric materials containing 4,4’-bipyridine units .
Scientific Research Applications
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications. In chemistry, it is used as a building block in the synthesis of supramolecular complexes and electrochromic devices . In medicine, bipyridinium compounds are being explored for their potential use in drug delivery systems and as photosensitizers . In industry, they are used in the construction of redox flow batteries and other electrochemical devices .
Mechanism of Action
The mechanism of action of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra . These redox processes allow the compound to act as an electroactive material in various applications, such as electrochromic devices and redox flow batteries . The molecular targets and pathways involved in these processes include the electron-rich aromatic diamines and Zincke salts used in its synthesis .
Comparison with Similar Compounds
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium is unique among bipyridinium compounds due to its specific structure and electrochemical properties. Similar compounds include 2,2’,6,6’-tetramethyl-4,4’-bipyridine and other bipyridine derivatives . These compounds share similar electrochemical properties but differ in their molecular structures and specific applications . For example, 2,2’,6,6’-tetramethyl-4,4’-bipyridine is obtained through the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2(PPh3)2, Et4NI, and zinc powder .
Properties
CAS No. |
57432-27-6 |
|---|---|
Molecular Formula |
C13H16N2+2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C13H16N2/c1-11-10-13(6-9-15(11)3)12-4-7-14(2)8-5-12/h4-10H,1-3H3/q+2 |
InChI Key |
UOGPPOHEXIDVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C2=CC=[N+](C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



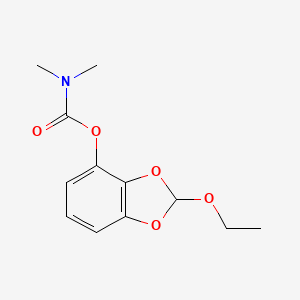

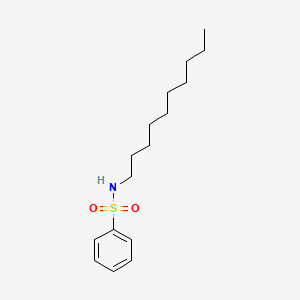
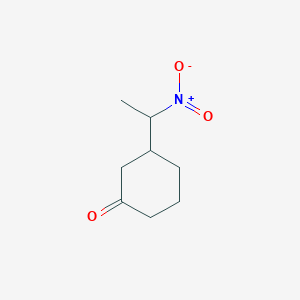
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

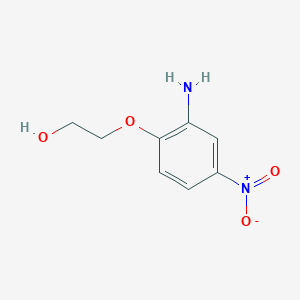


![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
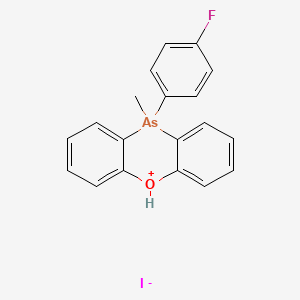
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
